Superior Accuracy and Precision: Validated LC-MS/MS Performance of 13C5-2-HG vs. Unlabeled 2-HG in Brain Tumor Analysis
In a validated LC-MS/MS method for quantifying 2-HG in human brain tumors, the 13C5-labeled form served as a surrogate analyte, achieving overall accuracy between 98.4% and 102% and intra- and inter-assay precision (%CV) of less than 5.7% across monkey brain and human brain tumor homogenates [1]. Unlabeled 2-HG could not be used for this purpose due to endogenous interference, and the method's robustness was contingent on the equal molar response and co-elution provided exclusively by the 13C5-labeled compound [1].
| Evidence Dimension | LC-MS/MS Analytical Accuracy and Precision |
|---|---|
| Target Compound Data | Accuracy: 98.4% - 102%; Precision (%CV): < 5.7% |
| Comparator Or Baseline | Unlabeled 2-Hydroxyglutarate (2-HG) |
| Quantified Difference | 13C5-2-HG enables quantitation with high accuracy and precision; unlabeled 2-HG cannot be distinguished from endogenous analyte, precluding its use as an internal standard or surrogate. |
| Conditions | Monkey brain homogenate (surrogate matrix) and human brain tumor homogenate (authentic matrix) spiked with 13C5-2-HG and analyzed via LC-MS/MS. |
Why This Matters
This validated performance directly translates to reliable quantification of 2-HG in clinical samples, a critical endpoint for assessing target engagement of IDH inhibitors (e.g., Ivosidenib, Enasidenib) and for diagnostic biomarker development.
- [1] Yin, F., et al. (2020). A double surrogate approach for the quantitation of 2-Hydroxyglutarate – An oncometabolite in human brain tumors via LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 179, 112916. DOI: 10.1016/j.jpba.2019.112916. View Source
